1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a benzofuropyrimidine core and an ethyl(phenyl)amino propyl side chain. Its design likely aims to optimize binding affinity, selectivity, and pharmacokinetic properties compared to earlier analogs.
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-ethylanilino)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c1-2-31(21-9-4-3-5-10-21)16-8-15-28-27(33)20-13-17-32(18-14-20)26-25-24(29-19-30-26)22-11-6-7-12-23(22)34-25/h3-7,9-12,19-20H,2,8,13-18H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBPDVSSVVYOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-( benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide is a synthetic derivative that exhibits a range of biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Benzofuro[3,2-d]pyrimidine core : This heterocyclic moiety is known for its biological significance.
- Piperidine ring : Contributes to the pharmacological profile, often enhancing bioactivity.
- Carboxamide group : Plays a crucial role in the binding interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. The benzofuro[3,2-d]pyrimidine derivatives have shown significant activity against various cancer cell lines. For instance, compounds with similar scaffolds were evaluated for their ability to inhibit cell proliferation in breast and lung cancer models, demonstrating IC50 values in the low micromolar range, indicating potent activity against these cancer types .
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition :
- Urease Inhibition :
Antibacterial Activity
The antibacterial properties of related compounds have been well documented. Studies indicate that derivatives with similar structural features exhibit moderate to strong activity against Gram-positive and Gram-negative bacteria. For example, certain compounds demonstrated effective inhibition against Salmonella typhi and Bacillus subtilis, suggesting potential applications in antimicrobial therapies .
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The binding affinity to target enzymes like AChE and urease suggests competitive inhibition mechanisms.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Protein Binding Dynamics : Fluorescence quenching studies indicate that the compound interacts with serum albumin, which may enhance its bioavailability and efficacy .
Case Studies
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The closest analogs identified in the evidence are AZD5363 () and related pyrrolopyrimidine-based Akt inhibitors. Below is a detailed comparison:
Key Findings:
Core Heterocycle Impact :
- The benzofuropyrimidine core in the target compound may alter π-π stacking interactions in kinase ATP-binding pockets compared to AZD5363’s pyrrolopyrimidine . This could influence potency or selectivity but requires experimental validation.
- AZD5363’s pyrrolopyrimidine scaffold was optimized to reduce hERG binding (a common liability in kinase inhibitors), while the benzofuropyrimidine variant’s off-target profile remains uncharacterized .
Side Chain Modifications: The ethyl(phenyl)amino propyl side chain in the target compound introduces a bulkier, lipophilic group versus AZD5363’s 3-hydroxypropyl and 4-chlorophenyl moieties. This may affect solubility, metabolic stability, or target engagement. AZD5363’s 3-hydroxypropyl group enhances hydrogen bonding with Akt’s hydrophobic region, contributing to its nanomolar potency .
Crystallinity and Formulation: AZD5363’s crystalline Form B exhibits stability and reproducible dissolution, critical for oral dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
